5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride (also referred to as (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1796882-98-8
- Molecular Formula : C₇H₁₄ClN₁O₂
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It is believed to modulate enzymatic activity through selective binding to active sites, which can result in either inhibition or activation of specific enzymes. The compound's chiral nature enhances its ability to interact selectively with biological targets, making it a valuable candidate for drug development .
Enzymatic Modulation
Research indicates that this compound may serve as an inhibitor or activator for several enzymes involved in metabolic pathways. Its ability to influence enzyme kinetics makes it a focus for designing new therapeutic agents .
Neuroprotective Effects
Studies have shown that derivatives of 5,5-Dimethylpyrrolidine exhibit neuroprotective properties. For example, in vitro studies demonstrated that certain derivatives could restore acetylcholine levels and reduce acetylcholinesterase activity in neuronal models treated with neurotoxic agents like scopolamine . This suggests potential applications in treating neurodegenerative diseases.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it could scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage in cells .
Study on Anticancer Activity
A notable study investigated the anticancer potential of various derivatives derived from 5,5-Dimethylpyrrolidine. The results indicated structure-dependent activity against A549 lung adenocarcinoma cells. Compounds containing free amino groups exhibited the most potent anticancer effects while maintaining low cytotoxicity toward non-cancerous cells .
Compound | IC50 (µM) | Activity Type |
---|---|---|
Compound 1 | 18.17 ± 1.0 | Antioxidant |
Compound 2 | 66% viability at 100 µM | Anticancer |
Compound 3 | Not specified | Neuroprotective |
Antimicrobial Properties
Another area of research focused on the antimicrobial effects of the compound against multidrug-resistant pathogens. The derivatives showed promising results against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
Applications in Drug Development
Due to its unique structural features and biological activities, this compound is being explored for various therapeutic applications. Its role as a chiral building block facilitates the synthesis of complex organic molecules used in drug formulation .
Properties
IUPAC Name |
5,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-3-5(8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZZJQWZBJKQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1796882-98-8 | |
Record name | 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.